2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline typically involves the reaction of a quinoline derivative with hydrazine and a benzylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzymatic activities and disruption of cellular processes . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
2-Hydrazinyl-8-((3-methylbenzyl)oxy)quinoline can be compared with other quinoline derivatives, such as:
2-Hydrazinylquinoline: Lacks the benzyl group, making it less hydrophobic.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the hydrazinyl group, leading to different reactivity and biological activities.
3-Methylquinoline: Lacks the hydrazinyl and benzyl groups, resulting in different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
[8-[(3-methylphenyl)methoxy]quinolin-2-yl]hydrazine |
InChI |
InChI=1S/C17H17N3O/c1-12-4-2-5-13(10-12)11-21-15-7-3-6-14-8-9-16(20-18)19-17(14)15/h2-10H,11,18H2,1H3,(H,19,20) |
InChI Key |
YQSDLJWNJAXRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.